molecular formula C19H18N4O5S B2917397 N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899944-72-0

N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2917397
CAS No.: 899944-72-0
M. Wt: 414.44
InChI Key: HQWVETNMMCRTOW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol-5,5-dioxide core, a bicyclic heterocyclic system combining thiophene and pyrazole rings with two sulfonyl oxygen atoms. Key structural elements include:

  • A 3-methylphenyl group at position 2 of the pyrazole ring, contributing steric bulk and aromatic interactions.
  • An ethanediamide linker bridging the pyrazole nitrogen at position 3 to an N'-(furan-2-yl)methyl substituent, which introduces a heteroaromatic furan moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12-4-2-5-13(8-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVETNMMCRTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl hydrazine derivative.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using a furan derivative and an appropriate alkylating agent.

    Formation of the ethanediamide linkage: This step involves the reaction of the intermediate compound with an ethanediamine derivative under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The thieno[3,4-c]pyrazole core can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrothieno[3,4-c]pyrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methodological Considerations for Structural Analysis

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the stereoelectronic properties of such compounds, particularly the sulfonyl groups in the thienopyrazole system . These programs enable precise determination of bond angles, torsion angles, and intermolecular interactions, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Properties

The compound features a furan ring and a thieno[3,4-c]pyrazole moiety, which are known for their diverse biological activities. The structure can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This compound's unique arrangement of functional groups contributes to its reactivity and biological interactions.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Furan Derivative : Utilizing furan-2-carbaldehyde as a starting material.
  • Condensation Reactions : Involving thieno[3,4-c]pyrazole derivatives to form the final product.

The detailed synthetic procedures can vary based on the specific substituents used.

3. Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of similar compounds containing thieno[3,4-c]pyrazole structures. For instance:

  • Case Study 1 : A derivative with structural similarities showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Compounds with furan and pyrazole motifs are often investigated for their anti-inflammatory effects. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo models .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Signaling Pathways : The compound may disrupt pathways associated with inflammation and cancer progression.

5. Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF-715
Anti-inflammatoryRAW 264.7 macrophages20
AntimicrobialE. coli30

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its potential applications in cancer therapy and anti-inflammatory treatments could lead to significant advancements in pharmacology. Continued research is essential to fully elucidate its mechanisms of action and therapeutic efficacy.

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